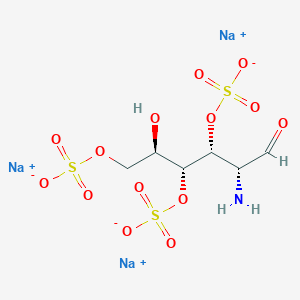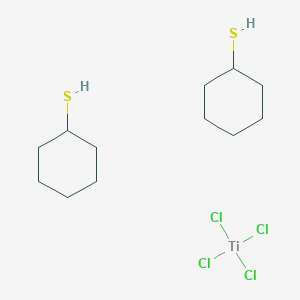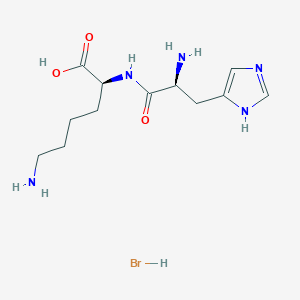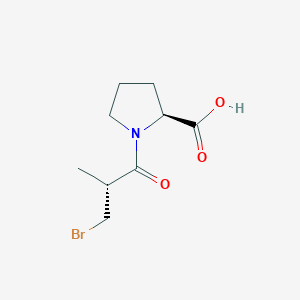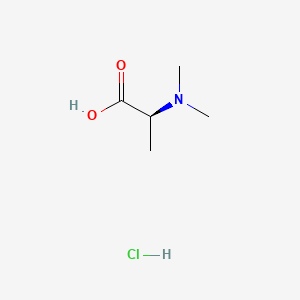
L-Lysine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine-13C6 is a stable isotope-labeled amino acid where all six carbon atoms in the lysine molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique labeling properties which allow for precise tracking and analysis of metabolic pathways and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6 typically involves the incorporation of carbon-13 into the lysine molecule through a series of chemical reactions. One common method is the fermentation of a carbon-13 enriched glucose medium using a lysine-producing strain of bacteria. The bacteria metabolize the glucose and incorporate the carbon-13 into the lysine they produce. The lysine is then extracted and purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the carbon-13 enriched glucose medium is fermented by genetically engineered bacteria. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the lysine is extracted, purified, and crystallized to produce high-purity this compound suitable for research applications.
化学反应分析
Types of Reactions
L-Lysine-13C6 can undergo various chemical reactions typical of amino acids, including:
Oxidation: this compound can be oxidized to form lysine derivatives such as α-aminoadipic acid.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: α-Aminoadipic acid, pipecolic acid.
Reduction Products: Lysine alcohols, lysine amines.
Substitution Products: N-acyl lysine, N-alkyl lysine.
科学研究应用
L-Lysine-13C6 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein synthesis studies to understand protein folding, structure, and function.
Medicine: Utilized in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of L-Lysine-13C6 involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various biochemical pathways. This helps in identifying molecular targets and understanding the pathways involved in protein synthesis, degradation, and other metabolic processes.
相似化合物的比较
L-Lysine-13C6 is unique due to its complete labeling with carbon-13. Similar compounds include:
L-Lysine-15N2: Labeled with nitrogen-15 instead of carbon-13.
This compound,15N2: Labeled with both carbon-13 and nitrogen-15.
L-Arginine-13C6: Another amino acid labeled with carbon-13.
L-Leucine-13C6: Labeled leucine with carbon-13.
Compared to these compounds, this compound offers specific advantages in studies focused on carbon metabolism and protein synthesis due to its complete carbon-13 labeling.
属性
CAS 编号 |
55443-57-7 |
|---|---|
分子式 |
¹³C₆H₁₀N₂O₂ |
分子量 |
148.11 |
同义词 |
L-Lysine-1,2,3,4,5,6-13C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

